(4-Benzhydrylpiperazino)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
(4-Benzhydrylpiperazino)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a heterocyclic compound featuring a piperazine ring substituted with a benzhydryl group (two phenyl groups) and a 4-methyl-1,2,3-thiadiazole moiety.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-16-20(27-23-22-16)21(26)25-14-12-24(13-15-25)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTIRNITJBWALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Benzhydrylpiperazino)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a compound that combines a piperazine moiety with a thiadiazole ring, which has been the focus of various studies due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound generally involves the reaction of appropriate piperazine derivatives with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
1. Antimicrobial Activity:
Research indicates that derivatives of 4-methyl-1,2,3-thiadiazole exhibit significant antimicrobial properties. For instance, a study found that certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains including Staphylococcus spp. and Enterococcus faecalis .
2. Anticancer Properties:
Thiadiazole derivatives have been reported to possess anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation. In vitro studies demonstrated that compounds with thiadiazole rings can activate caspase pathways leading to apoptosis in cancer cell lines .
3. Neuroprotective Effects:
Some studies suggest that compounds containing piperazine and thiadiazole structures may offer neuroprotective effects. They are believed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
The proposed mechanisms of action for this compound include:
- Caspase Activation: The compound may induce apoptosis through the activation of caspases (particularly caspase-3 and caspase-9), which play crucial roles in the apoptotic pathway .
- Inhibition of NF-kB Pathway: This compound may exert protective effects against ischemic damage by inhibiting the NF-kB signaling pathway, thereby reducing inflammation and cell death .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various thiadiazole derivatives including this compound on MOLT-4 cells. The results indicated a significant reduction in cell viability and increased apoptosis as evidenced by increased caspase activity compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized thiadiazole derivatives. The study highlighted that compounds with specific substituents showed enhanced activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .
Data Tables
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its benzhydryl-piperazine core, distinguishing it from simpler piperazine derivatives. Below is a comparative analysis with key analogues:
Key Differentiators
- Thiadiazole Reactivity : The 4-methyl-thiadiazole moiety enhances electrophilicity, facilitating interactions with nucleophilic targets (e.g., cysteine residues in enzymes) compared to oxadiazole or triazole-containing analogues .
- Dual Functionality : Combines piperazine’s flexibility for receptor binding with thiadiazole’s metabolic stability, offering broader activity than single-moiety compounds .
Substituent Effects on Pharmacokinetics
- Electron-Withdrawing Groups (e.g., -F) : Increase metabolic stability and target affinity but reduce solubility .
- Benzhydryl vs. Benzyl : Benzhydryl’s bulkiness may slow metabolism, prolonging half-life but increasing hepatotoxicity risk .
- Thiadiazole vs. Oxadiazole : Thiadiazole’s sulfur atom enhances redox activity, useful in prodrug designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
